molecular formula C16H13ClN2O B3023978 (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol CAS No. 55828-92-7

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol

Cat. No.: B3023978
CAS No.: 55828-92-7
M. Wt: 284.74 g/mol
InChI Key: GBPUTRPDZPPGRV-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 5-position, two phenyl groups at the 1 and 3 positions, and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a non-chlorinated pyrazole derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, non-chlorinated pyrazole, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. The chloro and phenyl groups play a crucial role in binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the chloro and methanol groups, resulting in different chemical properties and biological activities.

    5-Chloro-1-phenyl-3-methyl-1H-pyrazole:

    (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanone: Has a ketone group instead of a methanol group, affecting its chemical behavior and biological interactions.

Uniqueness

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is unique due to the combination of its chloro, phenyl, and methanol groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-chloro-1,3-diphenylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUTRPDZPPGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2CO)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406764
Record name (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55828-92-7
Record name (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 21 g of 5-chloro-1,3-diphenyl-pyrazole -4-carboxaldehyde in 80 ml of dioxan there is added dropwise at 23° to 27° a solution of 1.11 g of sodium borohydride in 35 ml of water. The resulting suspension is stirred for a further 30 minutes and on the addition of 200 ml of water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole is precipitated with a 99 % yield; F 140.5°-141.5° (from toluene).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 2
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 3
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 4
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 5
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 6
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol

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